molecular formula C39H59N11O9S B1499318 Enkephalin-met, lys(6)-arg(7)- CAS No. 83404-42-6

Enkephalin-met, lys(6)-arg(7)-

Cat. No.: B1499318
CAS No.: 83404-42-6
M. Wt: 858 g/mol
InChI Key: ZTOWJYWXBGCORJ-QKUYTOGTSA-N
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Description

“Enkephalin-met, lys(6)-arg(7)-” is an opioid hexapeptide found in the adrenal medulla . It is one of two forms of enkephalin, the other form being leu-enkephalin . This peptide functions as a neurotransmitter or neuromodulator in the central nervous system (CNS) . It has antagonist activity at the p and 6 opioid receptors . It has been concluded that it could potentially be used as a drug to treat cancer and work as a strong immune booster .


Molecular Structure Analysis

The molecular formula of “Enkephalin-met, lys(6)-arg(7)-” is C27H35N5O7S . The structure data file (SDF/MOL File) of this molecule is available for download .


Physical and Chemical Properties Analysis

The molar weight of “Enkephalin-met, lys(6)-arg(7)-” is 573.6611 g/mol . It is highly expressed in the reward pathway and may modulate neurotransmission to regulate reward-related behaviors .

Safety and Hazards

“Enkephalin-met, lys(6)-arg(7)-” peptides administered subcutaneously are reported safe and efficacious in recommended dosages . As with all injections, redness, and pain at the site of injection may be present .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOWJYWXBGCORJ-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N11O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003396
Record name N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83404-42-6
Record name Enkephalin-met, lys(6)-arg(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083404426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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